molecular formula C16H21F2NO2 B3133941 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide CAS No. 400075-43-6

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide

Cat. No. B3133941
CAS RN: 400075-43-6
M. Wt: 297.34 g/mol
InChI Key: NKMZGSQQFZGZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-tert-butylphenoxy)cyclohexanol” is a chemical compound that has been used as a raw material in the synthesis of certain substances . It has been used in the preparation of a propargite technical intermediate .


Synthesis Analysis

The synthesis of “2-(4-tert-butylphenoxy)cyclohexanol” involves condensation with phenol at first, then alkylation is performed . The increase of the steric hindrance effect of a substituent namely cyclohexyl, avoids the generation of ortho-alkylation and meta-alkylation isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-tert-butylphenoxy)cyclohexanol” include condensation with phenol and alkylation on benzene rings .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-15(2,3)12-6-8-13(9-7-12)21-16(17,18)14(20)19-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZGSQQFZGZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC2CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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